

The Versatility of Methanesulfonic Anhydride in Modern Organic Synthesis: A Technical Guide

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Compound of Interest

Compound Name: *Methanesulfonic anhydride*

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For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic anhydride (Ms_2O), the anhydride of methanesulfonic acid, has emerged as a powerful and versatile reagent in organic synthesis. Its potent electrophilicity, coupled with the advantageous properties of the resulting methanesulfonyl (mesyl) group, makes it an indispensable tool in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the core applications of **methanesulfonic anhydride**, complete with experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Activation of Alcohols via Mesylation

One of the most prevalent applications of **methanesulfonic anhydride** is the conversion of alcohols into methanesulfonates (mesylates). The mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This transformation effectively activates the otherwise poorly reactive hydroxyl group for subsequent nucleophilic substitution and elimination reactions.^[1] A significant advantage of using Ms_2O over the more common methanesulfonyl chloride (MsCl) is the avoidance of chlorinated by-products.^[2]

Typical Reaction Conditions:

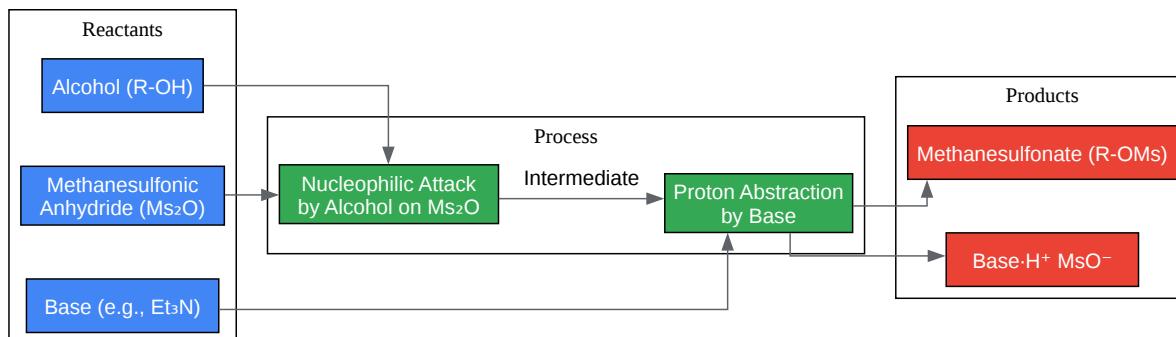
Substrate Type	Reagents	Base	Solvent	Temperature (°C)	Time	Yield (%)
Primary Alcohol	Ms ₂ O (1.1-1.5 eq.)	Pyridine or Et ₃ N (1.5-3.0 eq.)	CH ₂ Cl ₂ or THF	0 to rt	30 min - 4 h	>90
Secondary Alcohol	Ms ₂ O (1.2-2.0 eq.)	Pyridine or Et ₃ N (2.0-4.0 eq.)	CH ₂ Cl ₂	0 to rt	1 - 6 h	85-95
Tertiary Alcohol	Ms ₂ O (1.5-3.0 eq.)	2,6-Lutidine or DMAP (cat.)	CH ₂ Cl ₂	0 to rt	12 - 24 h	Variable
Hindered Alcohol	Ms ₂ O (2.0-5.0 eq.)	2,4,6-Collidine	CH ₂ Cl ₂ or MeCN	rt to reflux	24 - 48 h	70-90

Experimental Protocol: Mesylation of a Primary Alcohol

To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, triethylamine (2.1 mmol, 1.5 eq.) is added.

Methanesulfonic anhydride (1.2 mmol, 1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired methanesulfonate, which is often used in the next step without further purification.

Reaction Workflow: Alcohol Mesylation



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Caption: Workflow for the mesylation of an alcohol using Ms_2O .

Amine Protection as Methanesulfonamides

Similar to alcohols, primary and secondary amines can be readily converted to their corresponding methanesulfonamides by reaction with **methanesulfonic anhydride**. The resulting sulfonamide group is a robust protecting group, stable to a wide range of reaction conditions, including strongly acidic and basic media.^[2] This stability makes it an invaluable tool in multi-step syntheses where other common amine protecting groups might not be suitable. Deprotection can typically be achieved under reductive conditions.

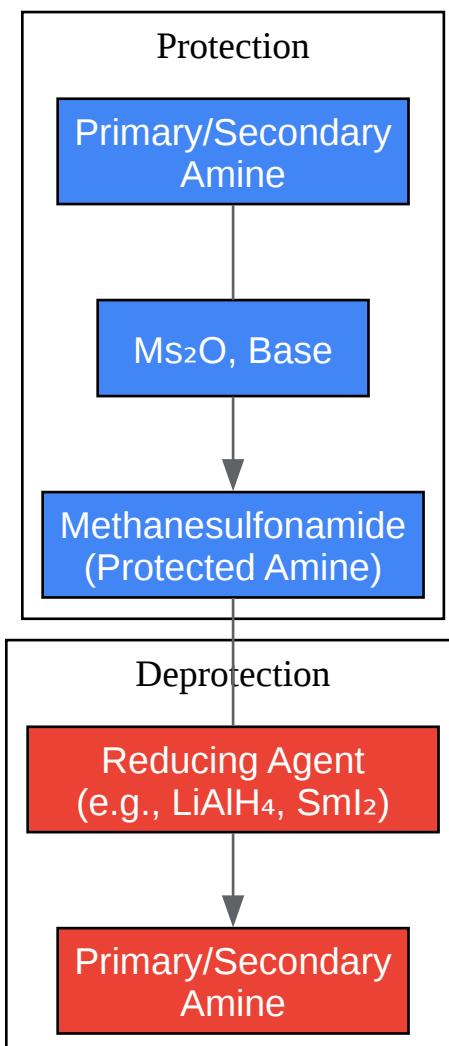
Typical Reaction Conditions:

Amine Type	Reagents	Base	Solvent	Temperature (°C)	Time	Yield (%)
Primary Amine	Ms ₂ O (1.1 eq.)	Pyridine or Et ₃ N (1.5 eq.)	CH ₂ Cl ₂ or THF	0 to rt	1 - 3 h	>95
Secondary Amine	Ms ₂ O (1.2 eq.)	Pyridine or Et ₃ N (2.0 eq.)	CH ₂ Cl ₂	rt	2 - 6 h	90-98
Aniline	Ms ₂ O (1.1 eq.)	Pyridine	Pyridine	rt	12 - 24 h	85-95

Experimental Protocol: Protection of a Primary Amine

To a stirred solution of the primary amine (1.0 mmol) and pyridine (1.5 mmol, 1.5 eq.) in anhydrous dichloromethane (10 mL) at 0 °C, **methanesulfonic anhydride** (1.1 mmol, 1.1 eq.) is added in one portion. The reaction mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. After completion, the mixture is diluted with dichloromethane (20 mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude methanesulfonamide, which can be purified by recrystallization or column chromatography.

Logical Relationship: Amine Protection and Deprotection



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Caption: The cycle of amine protection and deprotection.

Friedel-Crafts Reactions: Sulfonylation and Acylation

Methanesulfonic anhydride is a potent electrophile for Friedel-Crafts reactions, enabling both sulfenylation and acylation of aromatic compounds.

Friedel-Crafts Sulfenylation

In the presence of a Lewis acid catalyst, Ms_2O can be used for the direct methanesulfonylation of aromatic rings to furnish aryl sulfones. This method is often advantageous over using methanesulfonyl chloride, as it can be effective for both activated and deactivated aromatic substrates.^[2]

Typical Reaction Conditions:

Aromatic Substrate	Reagents	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)
Benzene	Ms_2O (1.2 eq.)	AlCl_3 (1.2 eq.)	CS_2	0 to rt	2 - 4	85
Toluene	Ms_2O (1.1 eq.)	FeCl_3 (1.1 eq.)	CH_2Cl_2	rt	3 - 6	90 (p/o > 9:1)
Anisole	Ms_2O (1.1 eq.)	Zeolite H-BEA	1,2-Dichloroethane	80	24	95 (para-isomer)
Chlorobenzene	Ms_2O (1.5 eq.)	AlCl_3 (1.5 eq.)	CS_2	rt	12	70 (p/o = 2:1)

Experimental Protocol: Friedel-Crafts Sulfenylation of Toluene

To a stirred suspension of anhydrous aluminum chloride (1.2 g, 9.0 mmol) in dry carbon disulfide (15 mL) at 0 °C is added **methanesulfonic anhydride** (1.57 g, 9.0 mmol). Toluene (0.83 g, 9.0 mmol) is then added dropwise over 15 minutes. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then carefully poured onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-tolyl methyl sulfone.

"Greener" Friedel-Crafts Acylation

A noteworthy application of **methanesulfonic anhydride** is in promoting the Friedel-Crafts acylation of arenes with carboxylic acids. This methodology avoids the use of traditional stoichiometric Lewis acids and halogenated reagents, offering a more environmentally benign route to aryl ketones.^[3] The reaction is believed to proceed through the in-situ formation of a mixed anhydride.

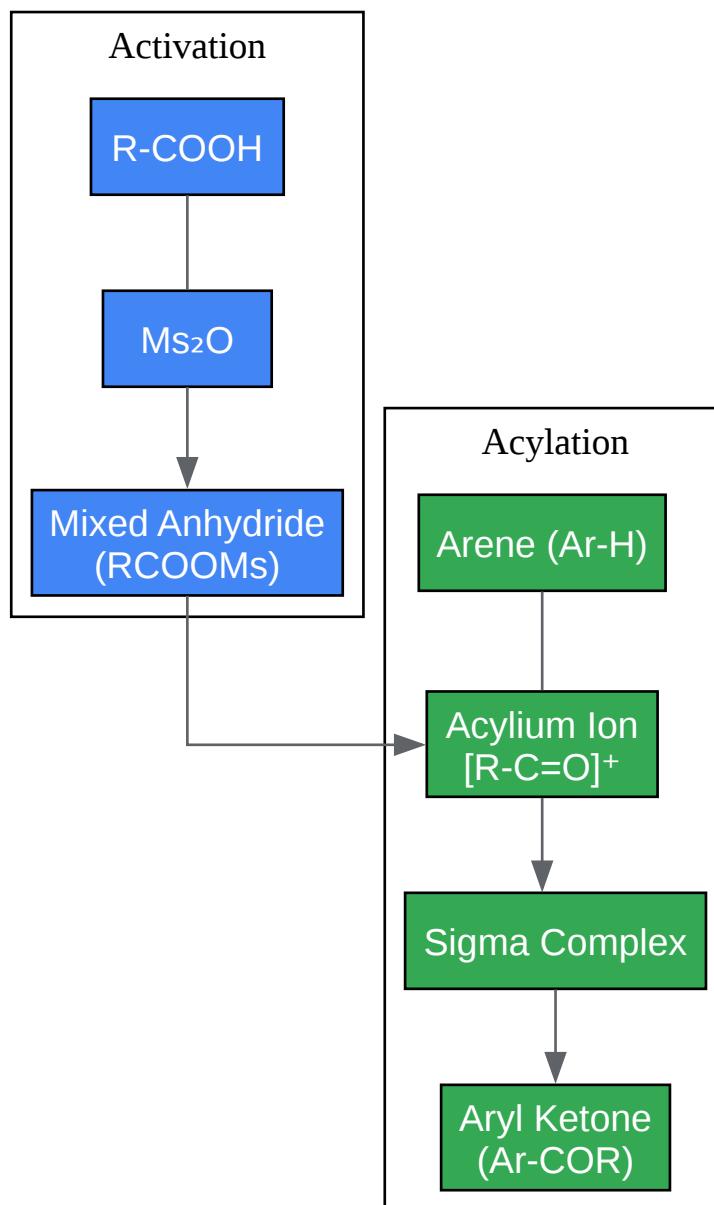
Typical Reaction Conditions:

Carboxylic Acid	Arene	Reagents	Temperature (°C)	Time (h)	Yield (%)
Benzoic Acid	Toluene	Ms ₂ O (1.3 eq.)	100	4	85
Acetic Acid	Anisole	Ms ₂ O (1.3 eq.)	80	2	92
Phenylacetic Acid	Benzene	Ms ₂ O (1.5 eq.)	80	6	78
4-Fluorobenzoic Acid	Toluene	Ms ₂ O (1.3 eq.)	110	5	81

Experimental Protocol: Ms₂O-Promoted Acylation of Toluene with Benzoic Acid

A mixture of benzoic acid (1.22 g, 10 mmol), toluene (9.2 g, 100 mmol), and **methanesulfonic anhydride** (2.26 g, 13 mmol) is heated at 100 °C for 4 hours. The reaction is monitored by HPLC. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield 4-methylbenzophenone.

Reaction Mechanism: Friedel-Crafts Acylation



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Caption: Mechanism of Ms₂O-promoted Friedel-Crafts acylation.

Synthesis of Thioesters

Methanesulfonic anhydride serves as an excellent dehydrating agent for the direct synthesis of thioesters from carboxylic acids and thiols. This protocol is notable for being metal- and halogen-free, proceeding under solvent-free conditions, and generating water as the only byproduct, aligning with the principles of green chemistry.[4]

Typical Reaction Conditions:

Carboxylic Acid	Thiol	Reagents	Temperature (°C)	Time (h)	Yield (%)
4-Nitrobenzoic Acid	4-Methylthiophenol	Ms ₂ O (1.3 eq.)	80	4	96
Benzoic Acid	Thiophenol	Ms ₂ O (1.3 eq.)	80	4	92
Acetic Acid	Benzyl Mercaptan	Ms ₂ O (1.3 eq.)	80	5	88
4-Methoxybenzoic Acid	4-Chlorothiophenol	Ms ₂ O (1.3 eq.)	80	4	91

Experimental Protocol: Synthesis of S-p-Tolyl 4-nitrobenzothioate

A mixture of 4-nitrobenzoic acid (83.5 mg, 0.5 mmol), 4-methylthiophenol (74.5 mg, 0.6 mmol), and **methanesulfonic anhydride** (113 mg, 0.65 mmol) is heated at 80 °C for 4 hours in a sealed vial. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether (10 mL), and the resulting slurry is cooled to 0 °C for 20 minutes. The mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the pure thioester.^[4]

Oxidation of Alcohols in Combination with DMSO

In conjunction with dimethyl sulfoxide (DMSO), **methanesulfonic anhydride** forms a potent oxidizing system, analogous to the Swern and Pfitzner-Moffatt oxidations, for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.^[2] This method offers a mild alternative to heavy metal-based oxidants.

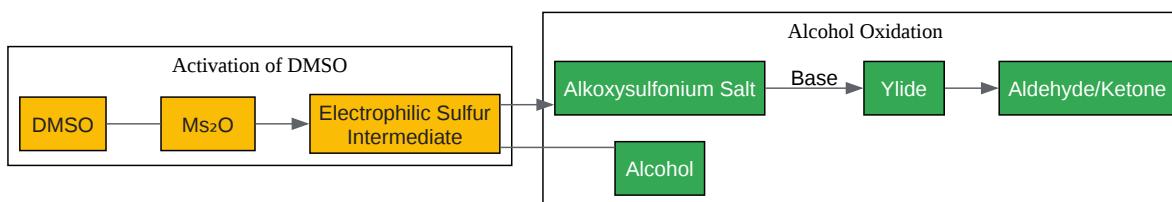
Typical Reaction Conditions:

Alcohol Type	Reagents	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Primary Benzyllic	Ms ₂ O (1.5 eq.), DMSO (3.0 eq.)	Et ₃ N (3.0 eq.)	CH ₂ Cl ₂	-78 to rt	1 - 2	>90
Secondary Aliphatic	Ms ₂ O (1.5 eq.), DMSO (3.0 eq.)	Et ₃ N (3.0 eq.)	CH ₂ Cl ₂	-78 to rt	2 - 4	85-95
Primary Aliphatic	Ms ₂ O (2.0 eq.), DMSO (4.0 eq.)	Et ₃ N (4.0 eq.)	CH ₂ Cl ₂ /HM PA	-78 to rt	3 - 6	80-90

Experimental Protocol: Oxidation of a Secondary Alcohol

To a solution of **methanesulfonic anhydride** (1.5 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under a nitrogen atmosphere is added dimethyl sulfoxide (3.0 mmol). The mixture is stirred for 15 minutes, after which a solution of the secondary alcohol (1.0 mmol) in dichloromethane (2 mL) is added dropwise. The reaction is stirred for another 30 minutes at -78 °C. Triethylamine (3.0 mmol) is then added, and the reaction mixture is allowed to warm to room temperature over 1 hour. Water (10 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which is then purified by chromatography.

Oxidation Reaction Pathway

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Caption: Pathway for the oxidation of alcohols with Ms_2O and DMSO.

Catalytic Applications

Beyond its role as a stoichiometric reagent, **methanesulfonic anhydride** also finds utility as a catalyst in certain transformations.

Esterification

Methanesulfonic anhydride can catalyze the esterification of carboxylic acids with alcohols. It is believed to function by forming a highly reactive mixed anhydride *in situ*, which is then readily attacked by the alcohol.

Typical Reaction Conditions:

Carboxylic Acid	Alcohol	Catalyst	Temperature $\text{e} (\text{°C})$	Time (h)	Yield (%)
Acetic Acid	2-Naphthol	Ms_2O (cat.)	100	2	High
Benzoic Acid	Ethylene Glycol	Ms_2O (cat.)	120	4	Good

Prins Cyclization

In combination with a protic acid source like methanesulfonic acid (which can be generated *in situ* from any moisture present), **methanesulfonic anhydride** can participate in Prins-type

cyclization reactions. For instance, the reaction of a homoallylic alcohol with a ketone can lead to the formation of spirocyclic tetrahydropyranyl mesylates.[\[1\]](#)

Typical Reaction Conditions:

Ketone	Homoallylic Alcohol	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)
Cyclohexanone	3-Buten-1-ol	MsOH (2.1 eq.)	CH ₂ Cl ₂	23	12	85
Tetrahydropyran-4-one	3-Buten-1-ol	MsOH (2.1 eq.)	CH ₂ Cl ₂	23	12	85

Conclusion

Methanesulfonic anhydride is a remarkably versatile reagent with a broad spectrum of applications in organic synthesis. Its ability to function as a powerful mesylating agent, a key component in Friedel-Crafts reactions, a dehydrating agent for thioester formation, an activator for DMSO oxidations, and a catalyst for esterification and cyclization reactions underscores its importance to the synthetic chemist. The methodologies presented in this guide, which often feature mild reaction conditions and high yields, highlight the utility of **methanesulfonic anhydride** in the efficient and clean construction of valuable chemical entities. As the demand for sustainable and efficient synthetic methods grows, the applications of this powerful reagent are poised to expand even further.

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